N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core fused with a propanamide side chain substituted at the 5-position with a 5-chloro-2-methoxyphenyl group and at the 1-position with a phenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-30-18-8-7-14(22)11-17(18)25-19(28)9-10-26-13-23-20-16(21(26)29)12-24-27(20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGIJEYDIDGAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, also known by its CAS number 946234-94-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18ClN5O3
- Molecular Weight : 423.86 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Studies and Research Findings
- Antiproliferative Effects :
- A study evaluated the compound's activity against the NCI 60 human tumor cell line panel. The results indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited substantial antitumor activity, particularly against breast cancer cell lines MDA-MB-468 and T47D. The most potent derivative showed IC50 values of approximately 3.34 μM and 4.79 μM for these cell lines, respectively .
- Mechanism of Action :
- The compound was found to inhibit the vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy. The IC50 value for this inhibition was reported at 0.063 μM, indicating a strong capacity to disrupt angiogenesis in tumors .
- Further investigations revealed that treatment with the compound led to cell cycle arrest at the S phase and significantly increased apoptosis in cancer cells, as evidenced by a 18.98-fold increase in apoptosis markers compared to control groups .
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antiproliferative | Significant activity against breast cancer cell lines |
| VEGFR Inhibition | IC50 = 0.063 μM |
| Apoptosis Induction | 18.98-fold increase in apoptotic markers |
| Cell Cycle Arrest | S phase arrest observed |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one (same as the target compound).
- Substituents :
- Chromen-2-yl group with fluorine substituents.
- Benzenesulfonamide moiety.
- Properties :
- Key Differences :
- Fluorine atoms enhance metabolic stability and lipophilicity compared to the target’s chloro and methoxy groups.
- The sulfonamide group may improve solubility and target binding affinity.
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one.
- Substituents :
- Fluorinated chromenyl group.
- Isopropylbenzamide side chain.
- Properties :
- Benzamide moiety may confer selectivity for specific kinase isoforms.
Compounds with Alternative Heterocyclic Cores
Example: 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Core Structure : Pyrrolo-thiazolo-pyrimidine (distinct from pyrazolo-pyrimidine).
- Substituents :
- Methoxyphenyl and phenyl groups.
- Triazole-thiol side chain.
- The triazole-thiol group may enhance metal-binding capacity, favoring chelation-based mechanisms .
Example: (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide ()
- Core Structure: Pyrazole (non-fused).
- Substituents :
- Dichlorophenyl, methylthioethyl, and pyridinyl groups.
- Fluorophenyl and methylsulfonamido side chains.
- Methylsulfonamido and fluorophenyl groups may improve solubility and bioavailability compared to the target’s chloro-methoxyphenyl group .
Pyrido-Pyrimidine Derivatives ()
Example: 3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Core Structure : Pyrido[2,3-d]pyrimidine (distinct from pyrazolo-pyrimidine).
- Substituents :
- Chlorobenzyl and methoxy groups.
- Key Differences :
- The pyrido-pyrimidine core has a different electron distribution, likely altering interactions with enzymatic active sites.
- Chlorobenzyl substituents may increase hydrophobicity compared to the target’s propanamide side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
